molecular formula C14H28O2 B1665282 12-Methyltridecanoic acid CAS No. 2724-57-4

12-Methyltridecanoic acid

Cat. No. B1665282
CAS RN: 2724-57-4
M. Wt: 228.37 g/mol
InChI Key: YYVJAABUJYRQJO-UHFFFAOYSA-N
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Description

12-Methyltridecanoic acid, also known as Aseanostatin P1 or Isotetradecanoic acid, is a methylated fatty acid . It has been found in milk and is also naturally present in fish and other Asian fermented foods . It has been observed to reduce angiogenesis and corneal opacity in alkaline or Pseudomonas aeruginosa-induced ocular mouse models .


Molecular Structure Analysis

The molecular weight of 12-Methyltridecanoic acid is 228.37 . Its molecular formula is C14H28O2 . The SMILES string representation of its structure is CC(C)CCCCCCCCCCC(O)=O .

Scientific Research Applications

Flavor and Fragrance Applications

12-Methyltridecanoic acid has been identified as a key compound in the biotechnological production of methyl-branched aldehydes, which are important for flavor and fragrance applications. Specifically, 12-methyltridecanoic acid can be converted to 12-methyltridecanal, a compound with a smell reminiscent of cooked meat and tallow, highly sought after for flavoring in savory foods (Fraatz et al., 2016).

Antimicrobial Properties

Research has found that certain fatty acids including 12-methyltridecanoic acid exhibit significant antimicrobial activity. For example, 12-methyltridecanoic acid has been isolated from wool wax and shown to have inhibitory activity against Gram-positive bacteria, suggesting its potential use in antimicrobial applications (Goodrich & Roberts, 1971).

Chemical Recycling of Plastics

12-Methyltridecanoic acid is involved in the chemical recycling of waste plastics. It has been used in processes that convert polyamides into ω-hydroxy alkanoic acids, offering a new and economical solution for recycling plastics and reducing environmental waste (Kamimura et al., 2014).

Precursor for Nylon Production

It also plays a role in the synthesis of nylon precursors. For instance, the conversion of erucic acid derivatives to 13-aminotridecanoic acid, a monomer for nylon 13, has been achieved through processes involving 12-methyltridecanoic acid (Greene et al., 1969).

Corrosion Inhibition

12-Methyltridecanoic acid derivatives have shown effectiveness as corrosion inhibitors. Studies on 12-aminododecanoic acid, a derivative, reveal its use in preventing corrosion of carbon steel in CO2-saturated hydrochloric acid, demonstrating a potential for 'green' corrosion inhibitors (Ghareba & Omanovic, 2010).

Antitumor Activity

Additionally, certain derivatives of 12-methyltridecanoic acid, such as 12-methyltetradecanoic acid (12-MTA), have been studied for their antitumor properties. For example, 12-MTA has shown effects on tumor growth inhibition and modulation of eicosanoid metabolites, indicating its potential as a novel therapy for solid tumors (Wright et al., 2005).

Safety And Hazards

12-Methyltridecanoic acid is classified as an irritant . It can cause irritation to the eyes, skin, and respiratory system . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . It is also recommended to wear suitable protective clothing .

properties

IUPAC Name

12-methyltridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVJAABUJYRQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181694
Record name Aseanostatin P1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12-Methyltridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

12-Methyltridecanoic acid

CAS RN

2724-57-4
Record name Isotetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2724-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aseanostatin P1
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aseanostatin P1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecanoic acid, 12-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 12-METHYLTRIDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1241I451J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 12-Methyltridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

53 °C
Record name 12-Methyltridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
290
Citations
WF Wood - Journal of chemical ecology, 2004 - Springer
… These compounds are the C14 through C18 straight-chain fatty acids, (Z,Z)-9,12octadecadienoic acid, 12-methyltridecanoic acid, 13-methyltetradecanoic acid, 14-methylpentadecanoic …
Number of citations: 4 link.springer.com
PGOFS DEER - Journal of Chemical Ecology, 2004 - academia.edu
… These compounds are the C14 through C18 straight-chain fatty acids, (Z,Z)-9,12-octadecadienoic acid, 12-methyltridecanoic acid, 13-methyltetradecanoic acid, 14-…
Number of citations: 0 www.academia.edu
MA Fraatz, M Goldmann, T Geissler… - Journal of agricultural …, 2016 - ACS Publications
… A recombinant carboxylic acid reductase was used to reduce 12-methyltridecanoic acid to 12-methyltridecanal. The efficiency of whole-cell catalysis was compared to that of the purified …
Number of citations: 13 pubs.acs.org
RP Hansen, FB Shorland, NJ Cooke - Biochemical Journal, 1954 - ncbi.nlm.nih.gov
… is reported the isolation from the same sample of a C14 8o-acid, 12-methyltridecanoic acid. … in equal proportions with pure synthetic 12-methyltridecanoic acid. The melting points of …
Number of citations: 14 www.ncbi.nlm.nih.gov
Y Song, T SAWA, M TSUCHIYA, Y HORIUCHI… - The Journal of …, 1981 - jstage.jst.go.jp
… 1) From this mixture 12-methyltetradecanoic acid (a-C15), 2) 12-methyltridecanoic acid (i-C14), 14-methylpentadecanoic acid (i-C16), hexadecanoic acid (n-C16) and 14-…
Number of citations: 12 www.jstage.jst.go.jp
M Ubukata, K Isono, K Kimura, CC Nelson… - Journal of the …, 1988 - ACS Publications
… Uracil, 3-methylglutaric acid, and 3-hydroxy-12methyltridecanoic acid were identified in an … ,10 The methyl ester derivative of isolated 3-hydroxy-12-methyltridecanoic acid (M+, m/z 258) …
Number of citations: 91 pubs.acs.org
K Larsson, B Norén, G Odham - Antimicrobial agents and …, 1975 - Am Soc Microbiol
… 12-Methyltridecanoic acid, the behaviorof which is known from previous work, was used for … effect of TMTD as efficiently as did 12-methyltridecanoic acid. On the other hand, the long neo…
Number of citations: 28 journals.asm.org
F PEYPOUX, F BESSON, G MICHEL… - European journal of …, 1981 - Wiley Online Library
… It is a mixture of two homologous lipopeptides : the lipid moiety consists of 3-amino-12-methyltridecanoic acid or 3-amino-12-methyltetradecanoic acid; the peptide moiety contains one …
Number of citations: 117 febs.onlinelibrary.wiley.com
A Sonesson, E Jantzen, K Bryn, L Larsson… - Archives of microbiology, 1989 - Springer
… The major hydroxy fatty acid was 3hydroxy-12-methyltridecanoic acid and six others were of a chain-length above 20 carbon atoms, with 3-hydroxy-20methyldocosanoic acid as the …
Number of citations: 77 link.springer.com
F Peypoux, M Guinand, G Michel, L Delcambe… - Biochemistry, 1978 - ACS Publications
… The lipid moiety is a mixture of 3-amino-12-methyltridecanoic acid and 3-amino12-methyltetradecanoic acid. The peptide moiety contains 7 mol of amino acids: D-Asn2, L-Asn, L-Gln, L-…
Number of citations: 260 pubs.acs.org

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